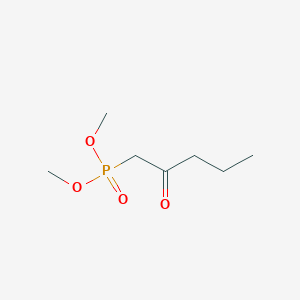
Phosphonic acid, (2-oxopentyl)-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of phosphonic acid, (2-oxopentyl)-, dimethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-oxopentyl bromide with dimethyl phosphite under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the formation of the desired ester product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Phosphonic acid, (2-oxopentyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Phosphonic acid, (2-oxopentyl)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
作用機序
The mechanism of action of phosphonic acid, (2-oxopentyl)-, dimethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific application and target molecule .
類似化合物との比較
Phosphonic acid, (2-oxopentyl)-, dimethyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (4,4-dimethyl-2-oxopentyl)-, dimethyl ester: This compound has a similar structure but with additional methyl groups, which can affect its chemical properties and reactivity.
Dimethyl (2-oxopentyl)phosphonate: Another closely related compound with similar applications and reactivity.
生物活性
Phosphonic acid derivatives, particularly those with biological activity, have garnered significant attention in pharmaceutical research. Among these compounds, Phosphonic acid, (2-oxopentyl)-, dimethyl ester has been studied for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its phosphonic acid group and a pentyl chain with a carbonyl functional group. The general formula can be represented as follows:
This structure allows for various interactions with biological targets, influencing its pharmacological profile.
Mechanisms of Biological Activity
-
Enzyme Inhibition :
- Phosphonic acid derivatives often act as enzyme inhibitors. For instance, they can inhibit nicotinamide N-methyltransferase (NNMT), an enzyme linked to various metabolic disorders and cancers. Research indicates that certain phosphonic acid compounds can significantly reduce NNMT activity, thereby affecting cellular proliferation in cancer cell lines .
- Antimicrobial Properties :
- Receptor Modulation :
Case Study 1: NNMT Inhibition
A study investigating the impact of phosphonic acid derivatives on NNMT revealed that specific compounds could reduce cell proliferation in human oral cancer cells (HSC-2) significantly. The most active compound demonstrated a dose-dependent inhibition of cell growth with a 44% reduction at high concentrations after 72 hours of treatment .
Case Study 2: Antimicrobial Activity
Research focused on the MEP pathway highlighted the efficacy of phosphonic acid derivatives against various pathogens. For example, fosmidomycin, a known inhibitor of the MEP pathway, has been effective against malaria parasites and is currently under clinical evaluation for other infectious diseases .
Data Tables
特性
CAS番号 |
65921-74-6 |
|---|---|
分子式 |
C7H15O4P |
分子量 |
194.17 g/mol |
IUPAC名 |
1-dimethoxyphosphorylpentan-2-one |
InChI |
InChI=1S/C7H15O4P/c1-4-5-7(8)6-12(9,10-2)11-3/h4-6H2,1-3H3 |
InChIキー |
OQXQVUGMNUESFL-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)CP(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















